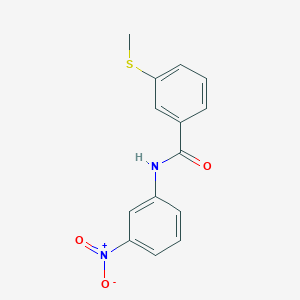

3-(methylthio)-N-(3-nitrophenyl)benzamide

Description

3-(Methylthio)-N-(3-nitrophenyl)benzamide is a benzamide derivative featuring a methylthio (-SCH₃) substituent at the 3-position of the benzoyl ring and a 3-nitrophenyl group attached to the amide nitrogen. Benzamides are widely studied for their biological activities, including roles as enzyme inhibitors (e.g., sirtuin inhibitors ) and intermediates in drug design . The methylthio group may influence electronic properties, solubility, and metabolic stability compared to other substituents like sulfonyl or methyl groups.

Properties

IUPAC Name |

3-methylsulfanyl-N-(3-nitrophenyl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O3S/c1-20-13-7-2-4-10(8-13)14(17)15-11-5-3-6-12(9-11)16(18)19/h2-9H,1H3,(H,15,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIVUUNBMMCXTHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC(=C1)C(=O)NC2=CC(=CC=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(methylthio)-N-(3-nitrophenyl)benzamide typically involves the reaction of 3-(methylthio)benzoic acid with 3-nitroaniline. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

3-(methylthio)-N-(3-nitrophenyl)benzamide undergoes various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

Substitution: Nitric acid for nitration, halogens (e.g., chlorine, bromine) for halogenation.

Major Products Formed

Oxidation: Sulfoxide or sulfone derivatives.

Reduction: Amino derivatives.

Substitution: Nitrated or halogenated benzamide derivatives.

Scientific Research Applications

3-(methylthio)-N-(3-nitrophenyl)benzamide has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activities.

Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(methylthio)-N-(3-nitrophenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, the nitrophenyl group can participate in redox reactions, influencing cellular oxidative stress levels. Additionally, the benzamide core may interact with proteins involved in signal transduction pathways, affecting cellular processes such as proliferation and apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

AK-1 (3-(Azepan-1-ylsulfonyl)-N-(3-Nitrophenyl)Benzamide)

- Structure : Features a sulfonyl-azepane group at the benzamide 3-position and a 3-nitrophenyl group.

- Activity: A known SIRT2 inhibitor with IC₅₀ values in the micromolar range, highlighting the importance of sulfonyl groups for enzyme binding .

- This substitution may alter selectivity or potency against SIRT2.

3-(Benzylthio)Benzamide Derivatives

- Structure : Benzylthio (-S-CH₂C₆H₅) substituents at the benzamide 3-position.

- Activity : Demonstrated potent SIRT2 inhibition (e.g., IC₅₀ = 0.6 μM for lead compounds) .

- Comparison : The methylthio group in the target compound lacks the aromatic benzyl moiety, which may reduce steric bulk and affect binding interactions.

Substituent Effects on Physicochemical Properties

N-(3-Methylphenyl)-3-Nitrobenzamide

- Structure : 3-nitrobenzamide with a 3-methylphenyl group.

- Comparison : Replacing the methyl group with methylthio increases molecular weight (288.33 g/mol) and introduces sulfur, which may enhance metabolic stability but reduce hydrophilicity.

4-Nitro-N-(3-Nitrophenyl)Benzamide

Data Table: Key Structural and Functional Comparisons

Research Findings and Implications

- SIRT2 Inhibition : Sulfonyl and benzylthio groups in analogs like AK-1 and 3-(benzylthio)benzamides show strong inhibition, suggesting the methylthio group in the target compound may offer moderate activity with improved pharmacokinetics .

- Metabolic Stability : The methylthio group’s lower polarity compared to sulfonyl groups could enhance metabolic stability but may require formulation adjustments for solubility .

- Synthetic Feasibility : Standard benzamide synthesis routes are applicable, but nitro groups may necessitate careful optimization to avoid side reactions .

Biological Activity

3-(methylthio)-N-(3-nitrophenyl)benzamide is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

- IUPAC Name : this compound

- CAS Number : 896342-13-5

- Molecular Formula : C11H12N2O2S

- Molecular Weight : 240.29 g/mol

The biological activity of this compound can be attributed to its interactions with various biological targets:

- Antiproliferative Activity : The compound has shown significant antiproliferative effects against cancer cell lines, particularly breast cancer cells (MCF-7 and MDA-MB-231). It operates by inhibiting tubulin polymerization, thereby disrupting microtubule dynamics essential for cell division .

- Neuroleptic Activity : Similar benzamide derivatives have been evaluated for neuroleptic activity, indicating potential effects on dopaminergic pathways. Structural modifications in benzamides have been correlated with enhanced inhibitory effects on apomorphine-induced behaviors in animal models .

Biological Activities

The compound exhibits a range of biological activities as summarized below:

| Activity Type | Description |

|---|---|

| Anticancer | Inhibits tumor cell proliferation and induces apoptosis in breast cancer cells. |

| Antimicrobial | Demonstrated activity against various bacterial strains. |

| Antioxidant | Exhibits free radical scavenging properties. |

| Anti-inflammatory | Reduces inflammation markers in vitro and in vivo models. |

Case Studies

- Antiproliferative Effects :

- Neuroleptic Potential :

Research Findings

Recent studies have highlighted the potential of this compound as a lead compound for drug development:

- In Vitro Studies : Various analogs were tested for their antiproliferative activities across multiple cancer cell lines, demonstrating that structural variations can lead to significant differences in potency and mechanism of action.

- In Silico Docking Studies : Molecular docking simulations suggest that the compound interacts with the colchicine-binding site on tubulin, providing insights into its mechanism of action at the molecular level .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.